molecular formula C18H21N5O4 B2692308 2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034618-31-8

2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No. B2692308
CAS RN: 2034618-31-8
M. Wt: 371.397
InChI Key: XXVJCOKSEAPPAW-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For example, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .

Scientific Research Applications

Synthesis and Spectral Analysis

  • Hindered piperazines and their N-oxyls, including similar dioxopiperazine structures, have been synthesized and analyzed for their electron spin resonance (ESR) spectral properties. Such compounds are significant for understanding the substituent and solvent effects on nitrogen coupling constants, which is crucial for the development of stable free radicals used in various scientific applications (Yoshioka, Mori, & Murayama, 1972).

Medicinal Chemistry and Drug Design

  • Research on piperazine derivatives has contributed to the development of potential nootropic agents and serotonin receptor antagonists. These studies involve the synthesis of piperazine-containing compounds and their evaluation for biological activities, providing insights into the design of new therapeutics (Valenta, Urban, Taimr, & Polívka, 1994); (Mahesh, Perumal, & Pandi, 2004).

Synthesis of Piperazinones and Related Compounds

  • The synthesis of piperazinones from 1,2-diamines and organoboronic acids, including processes that could involve similar dioxopiperazine structures, highlights the creation of novel compounds with potential pharmaceutical applications. These synthetic approaches are vital for the exploration of new drug candidates (Petasis & Patel, 2000).

Chemical Intermediates for Drug Synthesis

  • Specific dioxopiperazine structures serve as key intermediates in synthesizing potent kinase inhibitors, demonstrating the role of such compounds in producing clinically relevant drugs. This research is an example of how complex organic synthesis can be applied to drug discovery and development (Hao, Liu, Zhang, & Chen, 2011).

Future Directions

Piperidine derivatives continue to be an area of active research due to their importance in the pharmaceutical industry . Future research may focus on developing new synthesis methods, exploring their pharmacological applications, and improving their safety profiles .

properties

IUPAC Name

2-[1-(4-ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-2-21-8-9-23(17(25)16(21)24)18(26)22-7-3-4-14(12-22)27-15-10-13(11-19)5-6-20-15/h5-6,10,14H,2-4,7-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVJCOKSEAPPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

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